molecular formula C11H15Cl2NO2 B1436477 Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride CAS No. 2060021-52-3

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

Cat. No.: B1436477
CAS No.: 2060021-52-3
M. Wt: 264.14 g/mol
InChI Key: LULOIOMCCWQZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methyl ester group, an amino group, and a chlorophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Amination: The intermediate compound is then subjected to amination using ammonium acetate to introduce the amino group.

    Esterification: The final step involves the esterification of the amino acid derivative with methanol in the presence of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of Methyl 2-amino-3-(4-chlorophen

Properties

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULOIOMCCWQZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 3
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 4
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 5
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 6
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.